Resorcine blue

Description

Contextualization within Organic and Analytical Chemistry

Within analytical chemistry, resorcine blue is predominantly employed as an acid-base indicator. nih.govnoaa.govmfa.org This application leverages its ability to undergo a reversible color change within a specific pH range, signaling the equivalence point in titrations. Specifically, in a 0.2% ethanol (B145695) solution, this compound exhibits a color transition from red at approximately pH 4.4 to blue at approximately pH 6.4. smolecule.commfa.org This property makes it suitable for monitoring reactions occurring within this slightly acidic to near-neutral pH range. Beyond its role as a pH indicator, this compound is also utilized as a staining agent, particularly for proteins, aiding in biochemical assays. smolecule.commfa.org Its application extends to industrial dyeing processes for materials like wool and silk fibers due to its color properties. smolecule.commfa.org

Historical Trajectory of Scientific Discovery and Application of Related Chromophores

The history of dyes and chromophores is extensive, with natural dyes being used for millennia. capitalresin.comdaryatamin.com The landscape of colorants was dramatically altered with the advent of synthetic dyes in the 19th century. capitalresin.com The understanding of how molecules impart color developed with the concept of chromophores—groups of atoms responsible for absorbing specific wavelengths of light—and auxochromes, which modify the color and influence solubility. capitalresin.comp2infohouse.orgsrmist.edu.in

Resorcinol (B1680541), the parent compound of this compound, was first prepared in 1864. wikipedia.org The development of dyes derived from resorcinol followed, contributing to the expanding palette of synthetic colorants. This compound, also known by the name lacmoid, is described as a water-soluble blue dye formed through the reaction of resorcinol with sodium nitrite (B80452), and its use as an indicator dates back in chemical literature. wikipedia.orgsciencemadness.org Other related chromophores derived from resorcinol include resorufin (B1680543) and tetrabromresorufin (sometimes referred to as Fluorescent Resorcin Blue), highlighting the versatility of the resorcinol scaffold in generating colored compounds. wikipedia.orgbionity.com The application of these chromophores as indicators and stains represents a significant area within the historical development of analytical and biological visualization techniques.

Structural Relationship and Derivation within Resorcinol Chemistry

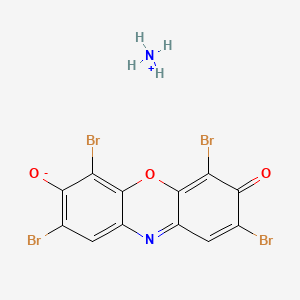

This compound is formally a derivative of resorcinol (benzene-1,3-diol, C₆H₆O₂). smolecule.comwikipedia.org The structure of this compound (C₁₂H₆Br₄N₂O₃) incorporates structural elements derived from the resorcinol backbone. Its synthesis typically involves chemical transformations of resorcinol. Common synthetic routes include the nitration of resorcinol or electrophilic aromatic substitution of resorcinol with bromine, followed by subsequent reactions such as reduction and ammoniation to form the complex phenoxazine (B87303) structure. smolecule.com The resulting molecule features a tetra-brominated phenoxazine core, which is central to its chromophoric properties. The presence of hydroxyl groups, inherited or formed during synthesis, also contributes to its reactivity and solubility characteristics. smolecule.com

The derivation of this compound from resorcinol exemplifies how modifications to a relatively simple aromatic precursor can lead to the creation of complex, highly colored molecules with specific functional properties valuable in chemical analysis and material science.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Appearance | Dark brown powder, lustrous dark-violet crystalline scales | nih.govsmolecule.comnoaa.gov |

| Molecular Formula | C₁₂H₆Br₄N₂O₃ | nih.gov |

| Molecular Weight | 545.80 g/mol | nih.gov |

| Solubility (Ethanol) | Soluble | nih.govsmolecule.comnoaa.gov |

| Solubility (Water) | Slightly soluble | smolecule.commfa.org |

| pH Transition Range | 4.4 (red) to 6.4 (blue) (in 0.2% ethanol solution) | smolecule.commfa.org |

| PubChem CID | 9828885 | nih.govnih.goveasychem.org |

| CAS Number | 87495-30-5 (also 1787-53-7, 71939-12-3) | nih.goveasychem.org |

Detailed Research Findings

Research involving this compound has explored its applications beyond simple pH indication. Studies have utilized this compound in the spectrophotometric determination of fluoride (B91410) in groundwater, demonstrating its potential in environmental monitoring by forming complexes with aluminum. Electrochemical studies have also employed this compound to investigate the oxidation processes of resorcinol itself, providing insights into reaction mechanisms relevant to sensors and electrochemical devices. Furthermore, investigations into the interactions of this compound have included protein binding studies, highlighting a pH-dependent interaction that can influence its effectiveness as a staining agent. smolecule.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

azanium;2,4,6,8-tetrabromo-7-oxophenoxazin-3-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Br4NO3.H3N/c13-3-1-5-11(7(15)9(3)18)20-12-6(17-5)2-4(14)10(19)8(12)16;/h1-2,18H;1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPQQBZXXZWDPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Br)[O-])Br)OC3=C(C(=O)C(=CC3=N2)Br)Br.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Resorcine blue is a dark brown powder. Lustrous dark-violet crystalline scales. Soluble in alcohol, ether, acetone, phenol and glacial acetic acid. Used as an indicator in analytical chemistry. | |

| Record name | RESORCINE BLUE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20988 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (<1 mg/ml at 70 °F) (NTP, 1992) | |

| Record name | RESORCINE BLUE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20988 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

87495-30-5, 1787-53-7 | |

| Record name | RESORCINE BLUE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20988 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Resorcine blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087495305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resorcine blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001787537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RESORCINE BLUE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC2JW3B998 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications of Resorcine Blue

Established Synthetic Pathways for Resorcine Blue and Analogues

Several established methods exist for the synthesis of this compound and related resorcinol-based dyes, often leveraging the reactivity of the resorcinol (B1680541) nucleus towards electrophilic substitution and coupling reactions.

Diazotization and Coupling Reactions for Azo Dye Formation

Diazotization and coupling reactions represent a fundamental approach in the synthesis of aromatic dyes, including those derived from resorcinol. This method typically involves the diazotization of an aromatic amine, followed by the coupling of the resulting diazonium salt with a coupling component, such as resorcinol, under controlled conditions sciepub.comnih.gov.

A general template for the preparation of resorcinol-based azo dyes involves the reaction of a diazonium salt with resorcinol in a weakly alkaline medium (pH 7–8) at temperatures below 20°C . This step facilitates the formation of an azo compound, characterized by the presence of an -N=N- linkage, which is responsible for the vibrant color of the dye nih.gov. For instance, a patent describing the synthesis of resorcinol yellow provides a similar template, involving the diazotization of sulfanilic acid with sodium nitrite (B80452) in an acidic medium, followed by coupling with resorcinol . The molar ratios of reactants and reaction time are critical parameters for achieving complete conversion and optimal yield .

Research indicates that coupling to resorcinol can yield azo dyes with indicator properties, exhibiting color changes dependent on pH due to the deprotonation of hydroxyl groups sciepub.com.

Advanced Derivatization Chemistry of this compound Analogs

Advanced synthetic strategies are employed to create novel this compound derivatives and analogues with tailored properties for specific applications. These approaches involve controlled functional group modifications and the synthesis of more complex molecular architectures.

Synthesis of Novel this compound Derivatives for Specific Applications

The synthesis of novel this compound derivatives is often driven by the desire to enhance or introduce specific functionalities relevant to particular applications. This can involve modifying the core structure of this compound or synthesizing related resorcinol-based compounds.

For example, studies have explored the synthesis of resorcinol derivatives for applications such as skin-whitening agents mdpi.comresearchgate.net. These derivatives are synthesized by introducing different functional groups, such as ester linkages with varying alkyl chain lengths, to the resorcinol scaffold mdpi.comresearchgate.net. The position and nature of these functional groups influence the biological activity and properties of the resulting compounds mdpi.com.

Another area of derivatization involves the synthesis of macrocyclic structures based on resorcinol, known as resorcinarenes mdpi.comresearchgate.net. These compounds are typically formed by the condensation of resorcinol with aldehydes and can be further functionalized at different positions to modify their solubility and interaction properties mdpi.comresearchgate.net. Diazotized resorcin wikipedia.orgarenes have also been synthesized and characterized mdpi.com.

Controlled Functional Group Modifications and Their Synthetic Pathways

Controlled functional group modifications of this compound or its analogues are crucial for fine-tuning their chemical and physical properties. These modifications can involve oxidation, reduction, or substitution reactions .

Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to oxidized derivatives . Conversely, reduction reactions using agents like sodium borohydride (B1222165) or lithium aluminum hydride can yield reduced forms of the compound .

Substitution reactions, often employing halogens or alkylating agents, allow for the introduction of new functional groups onto the aromatic core . For instance, the principal method for preparing a form of this compound involves the electrophilic aromatic substitution of resorcinol by bromine, typically conducted in a solvent like acetic acid under controlled temperature and pH to favor selective bromination .

Electrochemical methods also offer routes for derivatization, potentially allowing for the introduction of nitro or azo functionalities through processes like electrochemical nitration or azo-bond formation . Furthermore, electrochemical oxidation of resorcinol itself has been studied, revealing mechanisms involving radical cation formation and subsequent dimerization or polymerization, which could be relevant to the formation of complex resorcinol-based structures rsc.org.

Computational Design and Predictive Synthesis of this compound Variants

Computational methodologies play a crucial role in modern chemical research, offering powerful tools for the design and prediction of properties for novel chemical entities, including dye molecules like this compound and its potential variants. These in silico approaches complement experimental efforts by providing insights into molecular structure, electronic properties, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are among the most widely applied computational techniques in the study of organic dyes. acs.orggoums.ac.irresearchgate.netrsc.orgmdpi.commdpi.comacs.orgnsf.govmuni.czmdpi.com These methods allow researchers to calculate the electronic structure of molecules, including the energies of frontier molecular orbitals (HOMO and LUMO), which are directly related to a dye's absorption and emission properties. acs.orggoums.ac.iracs.orgnsf.govacs.org By analyzing how structural modifications, such as the introduction of different substituents, affect these electronic levels, computational chemists can predict shifts in absorption and emission wavelengths. mdpi.comacs.orgnsf.govmuni.czmdpi.comacs.orgacs.orgnih.gov For instance, studies on related xanthene dyes have shown that substituents on the aryl moiety can significantly influence the LUMO energy level, and Hammett substituent constants can be used to predict changes in optical properties. acs.orgacs.orgnih.gov While specific computational studies on this compound variants are not extensively documented in the provided search results, the principles and methods applied to structurally similar xanthene and azo dyes derived from resorcinol are directly applicable. acs.orggoums.ac.irresearchgate.netmdpi.commdpi.comacs.orgnsf.govmuni.czmdpi.comacs.orgacs.orgnih.govnih.govacs.org

Predictive synthesis of this compound variants can be guided by computational modeling that assesses the feasibility and potential outcomes of chemical reactions. DFT calculations can be used to investigate reaction mechanisms and identify favorable pathways for synthesizing modified structures. goums.ac.irrsc.org Furthermore, computational approaches can assist in predicting the stability of designed variants under different conditions, such as varying solvents or temperatures, potentially utilizing Quantitative Structure-Activity Relationship (QSAR) models.

Beyond predicting fundamental electronic and optical properties, computational methods can also explore other relevant characteristics for dye design. Molecular modeling and docking studies, for example, can provide insights into how potential this compound variants might interact with other molecules or materials, which is crucial for applications such as staining or sensing. researchgate.netacs.orgmdpi.comresearchgate.net Studies on resorcinol-based acridinedione dyes, a class structurally related to this compound's phenoxazine (B87303) core, have employed molecular docking to understand interactions with proteins. researchgate.net Similarly, computational studies have investigated the interaction of methylene (B1212753) blue with resorcin nih.govarenes, highlighting the utility of modeling in understanding dye behavior in complex systems. acs.org

Emerging computational techniques, such as machine learning, are also beginning to impact dye discovery and design. By building databases of known dyes and their properties, machine learning models can be trained to predict key parameters like excitation and emission wavelengths for novel, untested structures, accelerating the identification of promising candidates for synthesis. researchgate.netmdpi.com This data-driven approach offers a powerful avenue for exploring the vast chemical space of this compound variants and prioritizing those with desired characteristics for experimental synthesis.

Data Table: Examples of Computational Methods Applied to Related Dye Systems

| Dye Class (Related to this compound) | Computational Methods Used | Properties Predicted/Studied | Reference |

| Xanthene Dyes | DFT, TD-DFT | Absorption/Emission Wavelengths, HOMO/LUMO levels, Stokes Shift | goums.ac.iracs.orgnsf.govmuni.czmdpi.comacs.orgacs.orgnih.gov |

| Azo Dyes (Resorcinol-based) | DFT | Electronic Absorption Spectra, Tautomerism, Dyeing Performance | researchgate.netmdpi.commdpi.com |

| Resorcinol-based Acridinedione Dyes | Molecular Docking | Interaction with Proteins (e.g., HSA) | researchgate.net |

| Pechmann Dyes | DFT, TD-DFT | Optoelectronic Properties, FMOs, UV-Vis Absorption Maxima | acs.org |

| Resorcin nih.govarenes (interacting with dyes) | Molecular Modeling | Dye Adsorption, Host-Guest Interactions | acs.orgmdpi.com |

Mechanistic Insights into Resorcine Blue Interactions

pH-Dependent Chromophoric and Spectroscopic Behavior of Resorcine Blue

This compound exhibits a notable color change with varying pH, transitioning from red in acidic conditions to blue in alkaline conditions. mfa.orgsmolecule.comscirp.orgworldwidejournals.com This characteristic makes it valuable as an acid-base indicator with a visual transition interval typically observed between pH 4.4 and 6.4 in ethanol (B145695) solutions. mfa.orgsmolecule.comscirp.orgworldwidejournals.com The compound's structure, including its brominated phenoxazine (B87303) backbone and hydroxyl groups, influences its light absorption properties and stability across different pH levels. Spectrophotometric studies reveal that this compound in ethanol solution displays two characteristic absorption bands in the visible region, around 505 nm and 617 nm. scirp.orgworldwidejournals.com

Protonation/Deprotonation Equilibria and Associated Electron Transfer Processes

The pH-dependent color change of this compound is directly linked to its protonation and deprotonation equilibria. As a weak acid, the different protonation states of the molecule possess distinct electronic structures, leading to variations in their light absorption characteristics. While specific detailed mechanisms for electron transfer processes directly involving the protonation/deprotonation of this compound are not extensively detailed in the provided search results, the general principle of pH influencing the redox potential and electron transfer capabilities of molecules with ionizable groups is well-established in chemistry. The abstract of one study mentions resorcinol (B1680541) oxidation proceeding via a 1H⁺/1e⁻ oxidation at pH < pKa1 and a 1e⁻ oxidation at pH > pKa2 to form radicals, which are relevant to electron transfer pathways, although this refers to the precursor molecule, resorcinol, rather than this compound itself. rsc.org this compound has been noted as being non-reactive in redox systems compared to Resazurin. However, it has been used as a redox indicator in titrations of various metal ions and organic compounds with ammonium (B1175870) hexanitratocerate(IV) in perchloric acid medium. scirp.orgworldwidejournals.comzenodo.org

Molecular Interaction Mechanisms of this compound

This compound is known to interact with various molecular targets, which underlies its applications in biological staining and other areas.

Protein Binding Mechanisms and Affinity Studies

This compound is utilized in protein assays due to its staining capabilities, enabling the visualization of proteins in techniques like gel electrophoresis. smolecule.com It has been shown to bind to proteins in a pH-dependent manner, which can impact its effectiveness as a stain and its biological activity. smolecule.com The compound's ability to bind to specific proteins can alter their conformation and function. While detailed binding mechanisms and affinity constants for this compound with specific proteins like albumin are not explicitly provided for this compound itself, related studies on albumin binding with other compounds highlight the importance of specific binding sites (e.g., Sudlow binding sites I and II) and the influence of conformational changes in albumin on binding affinity. nih.govtcichemicals.comthno.org The interaction with proteins is a key aspect of its use as an indicator stain. mfa.org

Interaction with Nucleic Acids and Other Biomolecules (Mechanistic Perspective)

In biological systems, this compound interacts with nucleic acids such as DNA and RNA. This interaction facilitates the study of genetic material and cellular structures through visualization. The compound's fluorescent properties can be leveraged in imaging techniques when it binds to biomolecules. The mechanism of interaction with nucleic acids involves binding, although the specific modes of binding (e.g., intercalation, groove binding) and their detailed mechanisms are not elaborated in the provided search results.

Host-Guest Complexation with Supramolecular Hosts (e.g., Resorcinarenes)

This compound's structural properties suggest it as a candidate for encapsulation within supramolecular hosts like resorcinarenes. Resorcinarenes are macrocyclic compounds derived from resorcinol, known for their ability to form host-guest complexes. nih.govnih.govsigmaaldrich.comsuprabank.orgsuprabank.org Encapsulation within such materials can potentially enhance the bioavailability of compounds. Studies on the interaction of methylene (B1212753) blue, another dye, with resorcinarenes demonstrate that factors such as pH and the structure of the resorcinarene (B1253557) influence the complexation efficiency. acs.org While direct studies on this compound complexation with resorcinarenes are not detailed in the provided snippets, the principle of host-guest interaction between dyes and resorcinarene structures is established.

Redox Chemistry and Electron Transfer Pathways Involving this compound

While one source indicates this compound is non-reactive in redox systems compared to Resazurin , other sources mention its use as a redox indicator in various titrations scirp.orgworldwidejournals.comzenodo.org. This suggests that under specific conditions, this compound can participate in redox reactions, undergoing changes in its oxidation state that are coupled with a visible color change. It has been used to indicate the endpoint in titrations involving reducing agents like Fe(II), As(III), Sb(III), U(IV), Mo(V), hydroquinone, and oxalic acid with an oxidizing agent, ammonium hexanitratocerate(IV). scirp.orgworldwidejournals.comzenodo.org This application as a redox indicator implies the existence of reversible or irreversible electron transfer pathways that lead to a distinguishable color change at a specific redox potential. The oxidation of the precursor molecule, resorcinol, has been studied electrochemically, showing irreversible oxidation via electron transfer to form radicals that can polymerize. rsc.orgresearchgate.net While this provides insight into the redox behavior of the core structure, the specific redox chemistry and electron transfer pathways of the brominated phenoxazine structure of this compound in different environments require further dedicated investigation.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 9828885 |

| Resorcinol | 5054 |

| Resorcinarene | 12156652 |

| C-Methylcalix nih.govresorcinarene | 3952517 |

| Tetraundecyl calix nih.govresorcinarene | -43 (SupraBank ID, CID not found) |

| Resazurin | 550-82-3 |

| Resorufin (B1680543) | 62758-13-8 (sodium salt) |

| Methylene blue | 6052 |

Interactive Data Tables

Based on the text, a data table summarizing the pH-dependent color change can be presented:

| pH Range | Color in 0.2% Ethanol Solution |

| pH < 4.4 | Red |

| 4.4 - 6.4 | Transition (Red to Blue) |

| pH > 6.4 | Blue |

Another table could summarize the spectroscopic properties in ethanol:

| Solvent | Absorption Maxima (nm) |

| Ethanol | 505, 617 |

Advanced Spectroscopic and Computational Characterization of Resorcine Blue

High-Resolution Spectroscopic Analysis of Resorcine Blue Structure and Dynamics

Spectroscopic methods offer experimental probes into the molecular characteristics of this compound, revealing details about its bonding, functional groups, and electronic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

IR and Raman spectroscopy provide complementary information about the vibrational modes of a molecule, acting as a unique fingerprint for identification and structural analysis. IR spectra measure the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light due to these vibrations. Although direct IR and Raman spectra for this compound were not extensively detailed in the search results, information on related compounds like resorcinol (B1680541) illustrates the type of data obtainable. IR spectra of resorcinol show characteristic absorption bands corresponding to O-H stretching, C-H stretching, and aromatic ring vibrations. ekb.egnih.govnist.gov Studies on resorcinol-formaldehyde aerogels also utilized FTIR to identify key absorption bands related to the formation of the polymer network, including peaks around 3390 cm⁻¹ (O-H stretching), 2934 cm⁻¹ (C-H stretching), 1612 cm⁻¹ (aromatic ring stretching), and 1222 cm⁻¹ (C-O stretching). ekb.eg Raman spectroscopy of resorcinol has identified strong features assigned to aromatic ring deformation (e.g., 532 cm⁻¹), C-C stretching of the aromatic ring (e.g., 741 cm⁻¹ and 1001 cm⁻¹), and O-H deformation (e.g., 1314 cm⁻¹). mdpi.com Applying IR and Raman spectroscopy to this compound would allow for the identification of characteristic vibrational modes associated with its phenoxazine (B87303) core, bromine substituents, and hydroxyl groups, providing experimental confirmation of its functional groups and molecular skeleton.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation

UV-Vis spectroscopy is used to study the electronic transitions within a molecule that occur upon absorption of ultraviolet or visible light. This technique is particularly useful for characterizing conjugated systems and dyes like this compound, which exhibit strong absorption in the visible region, giving them their color. This compound is known for its vibrant blue color, indicating significant absorption in the visible spectrum. While specific UV-Vis absorption maxima for this compound were not found, studies on related compounds provide context. For instance, resorcinol itself has absorption maxima in the UV region, around 220 nm and 276 nm. nih.gov UV-Vis spectroscopy has also been used to monitor the degradation of dyes like methylene (B1212753) blue, which is structurally related to phenoxazine dyes, by observing changes in their absorption spectra over time. researchgate.net The application of UV-Vis spectroscopy to this compound would reveal its characteristic electronic transitions, likely involving π-π* transitions within the conjugated phenoxazine system. Changes in the UV-Vis spectrum upon interaction with other molecules or changes in pH could also provide insights into complex formation or acid-base behavior.

Fluorescence Spectroscopy and Quantum Yield Analysis of this compound and its Complexes

Fluorescence spectroscopy examines the emission of light by a molecule after it has absorbed light. This technique is sensitive to the electronic structure and environment of a fluorescent molecule. This compound is also known as Fluorescent Resorcin Blue, suggesting it exhibits fluorescent properties. Fluorescence spectroscopy can be used to determine excitation and emission maxima, providing information about the energy levels involved in the radiative deactivation process. The fluorescence quantum yield (QY) is a measure of the efficiency of this process, representing the ratio of photons emitted to photons absorbed. Studies on other fluorescent compounds, such as carbon dots derived from resorcinol, have reported fluorescence emission at specific wavelengths (e.g., 525 nm) and associated quantum yields (e.g., 17.2%). nih.gov The fluorescence quantum yield can be influenced by factors such as solvent, temperature, and the presence of quenchers or complexing agents. edinst.com For this compound, fluorescence spectroscopy would be crucial for characterizing its emission properties and determining its quantum yield. Studying the changes in fluorescence spectra and quantum yield upon complexation with metal ions or other molecules could provide valuable information about binding interactions and their effect on the electronic structure.

Theoretical and Computational Chemistry Studies of this compound

Computational chemistry methods, particularly Density Functional Theory (DFT), play a vital role in complementing experimental spectroscopic data by providing theoretical insights into the electronic structure, reactivity, and energetic landscape of molecules.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Reaction Energetics

DFT is a widely used quantum mechanical method for calculating the electronic structure of atoms and molecules. It allows for the prediction of various molecular properties, including optimized geometries, vibrational frequencies, electronic transitions, and reaction energies. materialssquare.com DFT calculations have been extensively applied to study the properties and reactivity of phenolic compounds, including resorcinol and related structures. For example, DFT has been used to investigate the electrochemical oxidation mechanisms of resorcinol, calculating reaction energies of elementary steps and analyzing the electronic structure of intermediates. rsc.orgresearchgate.net These studies have provided insights into favorable reaction pathways and the role of electron and proton transfer processes. rsc.orgresearchgate.net DFT calculations have also been employed to study non-covalent interactions in complexes involving resorcin wikipedia.orgarenes, analyzing hydrogen bonding and π-stacking interactions. beilstein-journals.orgmdpi.com Furthermore, DFT can be used to model spectroscopic properties, such as predicting vibrational spectra (IR and Raman) and electronic transitions (UV-Vis), which can then be compared with experimental results for validation. materialssquare.com For this compound, DFT calculations could provide detailed information about:

Electronic Structure: Mapping the distribution of electron density, identifying frontier molecular orbitals (HOMO and LUMO), and calculating parameters like ionization potential and electron affinity, which are relevant to its redox behavior and interactions.

Reactivity: Investigating potential reaction sites and pathways, such as electrophilic or nucleophilic attack, and calculating activation energies for various reactions.

Reaction Energetics: Determining the energy changes associated with chemical transformations involving this compound, such as deprotonation, complex formation, or degradation.

Computational studies using DFT can thus provide a deeper understanding of the intrinsic properties and behavior of this compound at the molecular level, complementing the experimental data obtained from spectroscopic techniques.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 9828885 |

| Resorcinol | 5054 |

| Methylene blue | 8536 |

| Resorcin wikipedia.orgarene | N/A |

Interactive Data Tables

While specific quantitative data for this compound across all spectroscopic methods was not consistently available in the search results, the following examples illustrate the potential for interactive data tables based on the types of data discussed:

Example Table: Resorcinol IR Absorption Bands

| Functional Group/Mode | Approximate Wavenumber (cm⁻¹) | Source/Assignment Basis |

| O-H Stretching | ~3390 | ekb.eg |

| C-H Stretching | ~2934 | ekb.eg |

| Aromatic Ring Stretching | ~1612, ~1476 | ekb.eg |

| C-O Stretching | ~1222 | ekb.eg |

Example Table: Resorcinol Raman Peaks

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Source/Assignment Basis |

| Aromatic Ring Deformation | ~532 | mdpi.com |

| C-C Stretching (Aromatic) | ~741, ~1001 | mdpi.com |

| O-H Deformation | ~1314 | mdpi.com |

| Aromatic Ring Twisting | ~617 | mdpi.com |

| C-H In-Plane Bending (Aromatic) | ~1186 | mdpi.com |

Example Table: Resorcinol UV-Vis Absorption Maxima

| Solvent | Absorption Maxima (nm) | Log ε | Source |

| Alcohol | 220, 276 | 3.79, 3.33 | nih.gov |

Note: The values in these example tables are based on data found for resorcinol or related compounds as illustrative examples of the type of data that would be presented for this compound if available.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. While specific MD studies focusing solely on this compound are not extensively detailed in available literature, simulations on structurally related resorcinol-based compounds provide valuable insights into the types of investigations that can be performed.

MD simulations can explore the behavior of molecules in various environments, such as aqueous solutions and interfaces. Studies on resorcinol and its derivatives have utilized MD to understand solvation preferences, the ordering of solvent molecules near the solute, and interactions with lipid bilayers. nih.govnih.govrsc.org These simulations can reveal how the solvent affects the conformation and dynamics of the solute molecule.

For this compound, MD simulations in different solvents (e.g., water, organic solvents) could provide information on its solubility, aggregation behavior, and how its charged nature (as an ammonium (B1175870) salt) influences its interactions with the solvent molecules. nih.gov Simulations at interfaces, such as water-lipid interfaces, could be relevant for understanding its staining properties and potential interactions with biological membranes, drawing parallels from MD studies on resorcinolic lipids interacting with phospholipid bilayers. nih.gov

MD simulations typically involve defining a force field that describes the interactions between atoms and then simulating the motion of these atoms over time. Parameters for such simulations are often optimized to reproduce experimental data or ab initio calculations. researchgate.net Analysis of MD trajectories can yield data on properties such as diffusion coefficients, radial distribution functions (to describe solvent structure around the solute), and conformational changes.

Table 1 provides an example of parameters that might be considered and obtained from molecular dynamics simulations, based on studies of similar systems.

| Parameter | Description | Relevance to this compound MD |

| Diffusion Coefficient | Measure of molecular mobility in a given environment. | Indicates how quickly this compound moves in different solvents. |

| Radial Distribution Function | Describes how solvent molecules are distributed around the solute. | Reveals solvation structure and preferred interactions. |

| Conformation Analysis | Study of the different shapes a molecule can adopt. | Important for understanding flexibility and binding. |

| Interaction Energy | Energy of interaction between the solute and its environment (e.g., solvent). | Quantifies the strength of solvation or binding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a correlation between the structural properties of a set of compounds and their biological activity or physicochemical properties. dergipark.org.tr This approach allows for the prediction of the properties or activities of new, untested compounds based on their molecular structure.

While the focus here is on derived compounds of this compound, the principles of QSAR modeling applied to other resorcinol derivatives are relevant. QSAR studies typically involve calculating various molecular descriptors that capture different aspects of a molecule's structure, such as electronic, steric, and hydrophobic properties. dergipark.org.tr These descriptors are then used to build statistical models that relate structure to activity or property.

For derived compounds of this compound, QSAR modeling could be employed to predict various properties, such as solubility in different solvents, stability, or affinity for specific materials (relevant to its staining applications). One search result mentions using QSAR models to forecast the stability of this compound in novel solvents or temperatures.

The process generally involves:

Defining the set of derived compounds.

Calculating molecular descriptors for each compound.

Obtaining experimental data for the property or activity of interest for the training set of compounds.

Building a statistical model (e.g., using regression analysis) that correlates the descriptors with the property/activity.

Validating the model using a test set of compounds.

Using the validated model to predict the properties or activities of new compounds.

Molecular descriptors used in QSAR can include:

Electronic descriptors: Such as partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO/LUMO). dergipark.org.trresearchgate.net

Steric descriptors: Describing the size and shape of the molecule.

Hydrophobic descriptors: Like the octanol-water partition coefficient (logP), indicating the molecule's lipophilicity. dergipark.org.tr

Topological descriptors: Based on the connectivity and arrangement of atoms in the molecule.

By applying QSAR modeling to a series of this compound derivatives with structural variations, researchers could gain insights into how specific structural features influence desired properties or activities, guiding the design and synthesis of new compounds with improved characteristics.

Table 2 illustrates hypothetical data that might be used in a QSAR study for derived compounds of this compound, correlating a molecular descriptor with a property like solubility.

| Derived Compound | Molecular Descriptor (e.g., logP) | Solubility in Water (mg/mL) |

| Derivative A | X.XX | Y.YY |

| Derivative B | X.XX | Y.YY |

| Derivative C | X.XX | Y.YY |

| ... | ... | ... |

Such studies, while not specifically detailed for this compound derivatives in the provided search results, represent a standard approach in chemical research to optimize compound properties based on structural modifications and computational predictions.

Applications of Resorcine Blue in Advanced Analytical and Material Sciences

Spectrophotometric and Electrochemical Sensing Methodologies

Resorcine blue and related compounds play a role in the development of sensing platforms for the detection and quantification of specific analytes. These methodologies often leverage the compound's optical or electrochemical properties upon interaction with the target substance.

Chelation and Complexation Reactions for Specific Ion Determination (e.g., Fluoride)

This compound has been employed in spectrophotometric methods for the determination of specific ions, notably fluoride (B91410). This application is based on the principle of complexometric reactions where fluoride ions interact with a colored metal-resorcine blue complex, leading to a change in absorbance that can be measured spectrophotometrically. For instance, a simple and sensitive spectrophotometric method for fluoride determination in drinking groundwater utilizes an aluminium-resorcine blue complex. scirp.orgscirp.orgresearchgate.net In this method, fluoride reacts with the colored complex to form a colorless aluminium fluoride complex, releasing the free this compound ligand. scirp.orgscirp.orgresearchgate.net The change in absorbance is then correlated to the fluoride concentration. The reaction with the aluminium-resorcine blue complex reaches equilibrium at a fluoride concentration of 0.054 mM. scirp.orgscirp.orgresearchgate.net The Beer-Lambert law is obeyed in the range of 0.0 to 0.024 mM of fluoride (equivalent to 0.0 to 1.0 mg/L). scirp.orgscirp.orgresearchgate.net The molar absorptivity at 502 nm is reported as 6.45 × 10³ L·mol⁻¹·cm⁻¹. scirp.orgscirp.orgresearchgate.net Another application involves a Zirconium-Resorcin blue complex for the spectrophotometric determination of fluoride in water, serum, and urine samples, where fluoride reacts with the colored complex to produce a colorless complex and discharge the free ligand. worldwidejournals.com The reaction reaches equilibrium at a fluoride concentration of 0.062 mM, and the Beer-Lambert law is obeyed in the range of 0.01-0.024 mM of fluoride. worldwidejournals.com The molar absorptivity at 624 nm is 6.45×10³ L mol⁻¹·cm⁻¹. worldwidejournals.com These methods demonstrate the potential of this compound complexes in developing sensitive analytical techniques for ion determination.

Development of Novel pH Indicator Systems and Their Performance Characteristics

This compound, also known by synonyms such as lacmoid, is well-established as a pH indicator in analytical chemistry. nih.govsmolecule.commfa.orgwikipedia.orggeeksforgeeks.org Its function as a pH indicator is based on its ability to change color within a specific pH range due to alterations in its molecular structure influenced by protonation or deprotonation. This compound exhibits a distinct color transition from red to blue. smolecule.commfa.orgwikipedia.orggeeksforgeeks.org This color change typically occurs over a pH range of 4.4 to 6.4 when dissolved in ethanol (B145695) solutions, such as a 0.2% ethanol solution. smolecule.commfa.orgwikipedia.org This characteristic makes it useful for indicating pH levels in various chemical processes and titrations, particularly for mineral acids, strong bases, and alkaloids. scirp.orgworldwidejournals.com The performance characteristics of this compound as a pH indicator are defined by this specific and reproducible color transition interval.

Electrochemical Sensors for Detection and Quantification

While direct electrochemical sensing applications of this compound are less commonly reported than its use in spectrophotometry or staining, related compounds like resorcinol (B1680541), the parent compound, have been extensively studied using electrochemical methods for detection and quantification. nih.govresearchgate.netrsc.orgresearchgate.netmdpi.com The principles and advancements in electrochemical sensing of resorcinol provide insights into potential areas where this compound or its derivatives could be explored. Electrochemical sensors for phenolic compounds like resorcinol often utilize modified electrodes to enhance sensitivity, selectivity, and detection limits. nih.govresearchgate.netresearchgate.netmdpi.comnih.gov Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly employed to study the electrochemical behavior and quantify the concentration of the analyte. nih.govresearchgate.netmdpi.comresearchgate.net Research on resorcinol detection using modified electrodes, such as carbon nanotube paste electrodes or graphene-based sensors, has demonstrated low detection limits and wide linear ranges. nih.govrsc.orgresearchgate.netmdpi.comresearchgate.net For example, an electrochemical sensor for resorcinol detection at microelectrodes in low ionic strength samples showed a sensitivity of 123 ± 4 nA μM⁻¹ and a limit of detection of 0.03 μM using differential pulse voltammetry. rsc.org Although these studies focus on resorcinol, the structural similarity to this compound suggests potential for developing electrochemical sensors based on this compound, possibly by leveraging its unique structural features or by incorporating it into composite electrode materials.

Role in Advanced Biological Staining and Imaging Techniques (Mechanistic Focus)

This compound is a valuable dye in biological research, employed for staining and visualizing various biological tissues and cellular components. Its utility in these techniques is based on its interactions with biological macromolecules, leading to differential coloration.

Differential Staining Mechanisms in Biological Tissues and Cellular Components

This compound functions as a staining agent in histology and botany, enabling the differentiation of various tissue types and cellular structures. smolecule.com It is known to serve as a metachromatic stain, particularly useful for distinguishing between lignified and non-lignified plant tissues when used in conjunction with reagents like ferric chloride. The mechanism of staining with dyes like this compound involves interactions between the dye molecules and the components of biological tissues. kuhlmann-biomed.deconicet.gov.arresearchgate.net Generally, staining is considered a process involving initial diffusion and ion exchange, where dye ions accumulate near appropriately charged tissue constituents, followed by binding between the dye and the tissue components. researchgate.net This binding is often driven by interactions between aromatic and non-polar parts of the dye and corresponding groups in the biological macromolecules, termed hydrophobic interactions. researchgate.net Additionally, ionic interactions, such as the formation of salt linkages between anionic dyes like this compound and cationic groups in proteins and cytoplasm, contribute to the staining process. kuhlmann-biomed.deconicet.gov.ar The differential staining observed with this compound arises from the varying chemical compositions and structures of different cellular and tissue components, leading to differential affinity for the dye. While the exact mechanism can be complex and is not always fully elucidated for every specific application, the interplay of ionic and hydrophobic interactions plays a significant role in how this compound selectively stains different biological structures.

Application in Biochemical Assays and Protein Visualization (Mechanism)

This compound is applied in biochemical assays, particularly for the visualization and analysis of proteins. smolecule.com Its staining capabilities make it useful for techniques such as gel electrophoresis, where it helps to visualize protein bands separated by size or charge. smolecule.com Studies have indicated that this compound can provide clearer protein visualization compared to some traditional staining methods like Coomassie Brilliant Blue. The mechanism underlying its use in protein visualization involves the binding of the dye to proteins. smolecule.comthermofisher.com This binding alters the optical properties of the dye, allowing the protein-dye complex to be detected spectrophotometrically or visually. While the precise molecular interactions are not always detailed, the binding is likely influenced by the chemical structure of this compound, which includes a phenoxazine (B87303) core and bromine and hydroxyl substituents. Protein-dye binding in general can involve a combination of electrostatic interactions between charged amino acid residues and charged groups on the dye, hydrogen bonding, and hydrophobic interactions between aromatic or non-polar regions of the dye and amino acid side chains. thermofisher.com The pH of the environment can also influence the binding, as suggested by studies showing pH-dependent protein binding by this compound. smolecule.com This binding interaction forms the basis for its application in visualizing and quantifying proteins in various biochemical analyses.

Integration into Functional Materials and Composites

This compound's chemical properties and color-changing behavior make it a candidate for integration into various functional materials and composites. Its interaction with different substances and its pH sensitivity can be leveraged to create materials with responsive characteristics.

This compound as a Component in Responsive Polymeric Systems and Resins

The incorporation of dyes like this compound into polymeric systems can impart responsiveness to external stimuli such as pH or light. Stimuli-responsive polymers are designed to undergo significant changes in their physical and chemical properties upon exposure to specific triggers. specificpolymers.comrsc.org While direct studies explicitly detailing this compound's integration into responsive polymers are limited in the search results, the broader field of responsive polymers and the use of resorcinol derivatives in resins suggest potential applications.

Resorcinol, the parent compound of this compound, is utilized in the production of various resins, including those used as adhesives. bionity.comwikipedia.org Resorcinol-formaldehyde (RF) polymer gels, for instance, offer a versatile matrix for incorporating other substances. core.ac.uk The ability to introduce metal ions into RF gels during their synthesis highlights the potential for creating composite materials with tailored properties. core.ac.uk

Responsive polymers can exhibit changes such as reversible sol-gel transformations, hydrophilic-hydrophobic transitions, and alterations in shape and volume. rsc.org The integration of a pH-sensitive dye like this compound could theoretically lead to the development of polymeric systems that change color or other properties in response to pH shifts in their environment. This could be relevant for applications such as smart packaging, sensors, or controlled release systems. The development of responsive polymers is an active area of research, focusing on new chemistries and controlled polymerization methods to achieve predictable behavior. rsc.org

Environmental Behavior and Degradation Pathways of Resorcine Blue

Photochemical and Chemical Degradation Mechanisms in Aquatic and Atmospheric Systems

The degradation of textile dyes in the environment is significantly influenced by photochemical and chemical reactions. These processes can lead to the decolorization of the dye and, in some cases, its complete mineralization to simpler inorganic compounds.

Photochemical Degradation:

Photodegradation involves the breakdown of dye molecules through the absorption of light energy. This can occur through direct photolysis, where the dye molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the water. For many textile dyes, indirect photolysis involving reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂) is a primary degradation pathway. jocpr.com Advanced Oxidation Processes (AOPs), which generate these highly reactive species, are effective in degrading a wide range of dyes. researchgate.net

The general mechanism of photocatalytic degradation on a semiconductor surface, like TiO₂, involves the generation of an electron-hole pair upon UV irradiation. These charge carriers then react with water and oxygen to produce hydroxyl radicals and superoxide (B77818) anion radicals, which are powerful oxidizing agents that can break down the complex structure of the dye molecule. researchgate.netacs.org The efficiency of this process is influenced by several factors, including pH, temperature, dye concentration, and the intensity of light. acs.orgmdpi.com

While specific studies on Resorcine Blue are limited, research on the degradation of Nile Blue, a structurally similar oxazine (B8389632) dye, has shown that photocatalytic oxidation is an effective degradation method. researchgate.netmdpi.com The degradation of Nile Blue was found to be enhanced in the presence of TiO₂ and H₂O₂ under UV irradiation, following pseudo-first-order kinetics. mdpi.com

Chemical Degradation:

Chemical degradation of textile dyes in aquatic environments can occur through processes such as hydrolysis, oxidation, and reduction. The stability of the dye's chemical structure is a key factor in its resistance to chemical degradation.

Oxidative processes, such as the Fenton reaction (using Fe²⁺ and H₂O₂), are known to be effective in degrading various dyes. nih.gov The Fenton process generates hydroxyl radicals, which can attack the chromophoric groups of the dye molecule, leading to decolorization and degradation. mdpi.com The efficiency of the Fenton process is highly dependent on pH, with optimal conditions typically being in the acidic range. mdpi.com

The following table summarizes the key factors influencing the photochemical and chemical degradation of textile dyes, which are likely applicable to this compound.

| Parameter | Effect on Degradation | Reference(s) |

| pH | Affects the surface charge of photocatalysts and the speciation of the dye, influencing adsorption and reaction rates. Optimal pH varies depending on the dye and the degradation method. | acs.orgmdpi.com |

| Temperature | Generally, an increase in temperature can increase the rate of chemical reactions, but its effect on photocatalysis is less pronounced. | acs.orgmdpi.com |

| Dye Concentration | Higher concentrations can lead to a decrease in the efficiency of light penetration and may saturate the active sites of a catalyst, thus reducing the degradation rate. | nih.gov |

| Light Intensity | In photochemical processes, higher light intensity generally leads to a higher rate of degradation, up to a certain point where other factors become limiting. | acs.org |

| Presence of Oxidants (e.g., H₂O₂) | Can significantly enhance degradation rates by increasing the concentration of reactive oxygen species. | mdpi.commdpi.com |

Biodegradation Pathways and Microbial Interactions in Environmental Matrices

Biodegradation is a crucial process for the removal of textile dyes from the environment and is considered a more environmentally friendly and cost-effective alternative to physicochemical methods. nih.govsciencepub.net This process relies on the metabolic activity of microorganisms, including bacteria, fungi, algae, and yeasts, to break down the complex dye molecules. nih.gov

The biodegradation of many synthetic dyes, particularly azo dyes, often begins with an anaerobic step where the chromophoric azo bond is cleaved by enzymes like azoreductases, leading to the formation of aromatic amines. nih.govnih.gov These aromatic amines are often colorless but can be more toxic than the parent dye. nih.gov The subsequent aerobic degradation of these amines is necessary for complete mineralization. nih.govnih.gov

For oxazine dyes like this compound, the enzymatic degradation pathways are less studied. However, it is likely that broad-specificity enzymes such as laccases and peroxidases, produced by white-rot fungi, play a role in their degradation. scispace.comfrontiersin.org These enzymes have a high oxidative potential and can degrade a wide range of aromatic compounds. nih.gov Laccases, in particular, are known to decolorize various types of dyes through a free radical mechanism. scispace.comfrontiersin.org

Several bacterial strains have also been identified for their ability to degrade textile dyes. For instance, Bacillus albus has been shown to efficiently decolorize and detoxify Methylene (B1212753) Blue, another cationic dye, through the production of ligninolytic enzymes. nih.gov The effectiveness of microbial degradation is influenced by environmental factors such as pH, temperature, oxygen levels, and the availability of co-substrates (carbon and nitrogen sources). nih.gov

The table below presents a summary of microbial groups and their roles in the degradation of textile dyes.

| Microbial Group | Key Enzymes/Mechanisms | Examples of Degraded Dyes | Reference(s) |

| Bacteria | Azoreductases, Laccases, Peroxidases | Azo dyes, Methylene Blue | nih.govsciencepub.netnih.govnih.gov |

| Fungi (White-rot) | Lignin Peroxidase (LiP), Manganese Peroxidase (MnP), Laccase | Azo dyes, Anthraquinone dyes, Triphenylmethane dyes | nih.govnih.govscispace.com |

| Algae | Biosorption, Azoreductase activity | Azo dyes | nih.gov |

| Yeasts | Azoreductases | Azo dyes, Reactive dyes | nih.gov |

Environmental Fate and Transport Modeling (Academic Perspective)

Environmental fate and transport models are mathematical tools used to predict the distribution and concentration of chemicals in the environment over time. acs.org These models are essential for assessing the potential risks of pollutants and for developing effective remediation strategies. For textile dyes like this compound, modeling their environmental fate can help in understanding their persistence, potential for bioaccumulation, and mobility in different environmental compartments such as water, soil, and sediment.

The transport and fate of a dye in the environment are influenced by a combination of its physicochemical properties and the characteristics of the environmental system. Key processes that are considered in these models include:

Advection and Dispersion: The movement of the dye with the flow of water and its spreading due to turbulence. dtic.mil

Sorption: The partitioning of the dye between the water and solid phases (e.g., soil, sediment), which is influenced by factors like the dye's ionic nature and the organic carbon content of the solid phase.

Degradation: The breakdown of the dye through photochemical, chemical, and biological processes, as discussed in the previous sections.

Various types of models can be applied to predict the environmental fate of textile dyes. These range from simple screening-level models to complex, spatially explicit models. Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate the physicochemical properties and degradation half-lives of dyes based on their molecular structure, which is particularly useful when experimental data is scarce. mdpi.com

Multimedia fate models, which consider the partitioning and transport of chemicals between air, water, soil, and biota, can provide a holistic view of a dye's environmental distribution. The development and application of these models require reliable input data on the chemical's properties and emission rates. frontiersin.orgacs.org For ionic compounds like many textile dyes, modeling their partitioning behavior can be particularly challenging. frontiersin.orgesgtimes.in

The academic perspective on modeling the environmental fate of dyes emphasizes the need for more accurate data on their degradation rates and partitioning coefficients, especially for emerging and less-studied dye classes like oxazine dyes. Furthermore, there is a growing interest in integrating fate and transport models with ecotoxicological models to better predict the potential impacts of dyes on aquatic ecosystems.

Future Research Directions and Unresolved Academic Challenges

Exploration of Novel and Sustainable Synthetic Routes for Resorcine Blue and its Analogs

The traditional synthesis of this compound often involves methods that may not align with modern principles of green chemistry. A significant academic challenge lies in the development of new synthetic pathways that are more environmentally benign, efficient, and economically viable.

Current synthetic approaches primarily rely on electrophilic aromatic substitution of resorcinol (B1680541), such as bromination in acetic acid. Future research should pivot towards modern synthetic strategies that minimize waste, reduce energy consumption, and utilize safer reagents. astrazeneca.com The exploration of biocatalysis, for instance, could offer highly selective transformations under mild conditions, potentially streamlining the synthesis of complex this compound analogs. astrazeneca.com Other promising avenues include:

Photocatalysis: Utilizing visible light to drive reactions can lead to the development of novel synthetic pathways that operate at low temperatures, offering high efficiency and opportunities for late-stage functionalization of the this compound scaffold. astrazeneca.com

Electrocatalysis: Employing electricity to mediate chemical transformations presents a sustainable and powerful alternative to conventional reagents, potentially simplifying the synthesis and purification processes. astrazeneca.com

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

The synthesis of novel analogs is also a key research direction. By systematically modifying the core structure of this compound, it may be possible to fine-tune its properties for specific applications. For example, altering the substitution pattern on the phenoxazine (B87303) core could modulate its absorption spectrum, solubility, and binding affinity for various substrates. The synthesis of resorcin nih.govarenes, which are macrocyclic compounds derived from resorcinol, demonstrates how the precursor can be used to build complex architectures with specific host-guest properties. nih.govacs.org Similar creativity could be applied to develop a new family of functional dyes based on the this compound framework.

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Unresolved Challenges |

|---|---|---|

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste, use of renewable resources. astrazeneca.com | Enzyme discovery and engineering for specific transformations; substrate scope limitations. |

| Photocatalysis | Energy efficiency (uses visible light), access to unique reaction pathways, mild conditions. astrazeneca.com | Development of suitable photocatalysts; scalability of photochemical reactions. |

| Electrocatalysis | Avoids stoichiometric chemical oxidants/reductants, high efficiency, precise reaction control. astrazeneca.com | Electrode material development; understanding complex electrochemical mechanisms. |

| Flow Chemistry | Enhanced safety and scalability, improved process control and reproducibility, potential for automation. | High initial equipment cost; potential for channel clogging with insoluble products. |

Advanced Mechanistic Elucidation of Complex Biological and Material Interactions

While this compound is used as a biological stain, a detailed, molecular-level understanding of its interactions with biomolecules is largely incomplete. It is known that its binding to proteins can be pH-dependent, which affects its staining efficacy. smolecule.com However, the specific amino acid residues involved, the nature of the binding forces (e.g., ionic, hydrophobic, hydrogen bonding), and the kinetics of these interactions are not well-characterized.

Future research must employ advanced analytical techniques to unravel these complex mechanisms. For instance, studies have shown that related compounds can engage in dynamic exchange with peptides, kinetically modulating aggregation processes. Investigating similar phenomena with this compound could reveal novel applications in studying or inhibiting protein aggregation related to neurodegenerative diseases.

Key unresolved questions include:

What are the precise binding sites of this compound on target proteins and other biomolecules?

How do changes in pH and ionic strength alter the binding affinity and conformation of the dye-biomolecule complex?

Can this compound's interactions be leveraged for applications beyond staining, such as sensing or therapeutic modulation?

In the realm of materials science, the application of this compound is significantly underexplored. Its precursor, resorcinol, is widely used in the synthesis of polymers and resins, such as resorcinol-formaldehyde gels. A major academic challenge is to investigate whether this compound itself can be incorporated into or used as a template for advanced materials. Its rigid, chromophoric structure could impart unique optical or electronic properties to nanocomposites or polymers. Mechanistic studies are needed to understand how the dye interacts with material surfaces and precursors during synthesis. rsc.org

Development of Predictive Models for Structure-Function Relationships in Diverse Applications

The rational design of new this compound analogs with enhanced or novel properties is currently hindered by a lack of predictive models. A significant future research direction is the application of computational chemistry and machine learning to establish robust structure-function relationships.

By creating computational models, researchers can predict how modifications to the molecular structure of this compound will affect its properties, such as:

Spectroscopic Properties: Predicting the maximum absorption wavelength (λmax), molar absorptivity, and potential for fluorescence.

Binding Affinity: Simulating the docking of this compound analogs with specific biological targets to predict binding energies and modes. nih.gov

Physicochemical Properties: Estimating solubility, stability, and electronic properties.

Techniques like Density Functional Theory (DFT) have already been used to investigate the properties of resorcinol, including its polymorphic forms and electrochemical oxidation mechanisms. rsc.orgnih.govrsc.org Applying these methods to this compound would provide fundamental insights into its electronic structure and reactivity. rsc.org Furthermore, Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate structural descriptors with observed biological activity or material performance, accelerating the discovery of new lead compounds. nih.gov The integration of such computational tools can guide synthetic efforts, reducing the time and resources spent on trial-and-error experimentation. mdpi.com

| Computational Method | Potential Application for this compound Research | Predicted Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of electronic structure, reaction mechanisms, and vibrational spectra. rsc.orgrsc.org | Optimized molecular geometry, HOMO/LUMO energies, reaction energy profiles, simulated spectra (IR, Raman). |

| Molecular Docking | Predicting binding modes and affinities with biological macromolecules (e.g., proteins, DNA). nih.gov | Preferred binding poses, scoring functions indicating binding strength, identification of key interacting residues. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of this compound in solution or complexed with other molecules over time. | Conformational changes, stability of complexes, diffusion properties, free energy of binding. |

| QSAR/Machine Learning | Developing predictive models linking structural features to functional properties (e.g., staining intensity, antimicrobial activity). | Statistically validated models to predict the activity of unsynthesized analogs, guiding rational design. nih.gov |

Interdisciplinary Research with Emerging Technologies (e.g., Nanotechnology, Advanced Spectroscopy)

The future of this compound research will be heavily influenced by its integration with other scientific and technological fields. nih.gov There is immense, largely untapped potential at the intersection of this compound chemistry and emerging technologies like nanotechnology and advanced spectroscopy.

Nanotechnology: Currently, the use of this compound in nanotechnology is not a significant area of research. This presents a clear opportunity and an unresolved challenge. Research could explore the use of this compound as a functionalizing agent for nanoparticles, imparting colorimetric sensing capabilities. For example, gold or silver nanoparticles functionalized with this compound could exhibit color changes upon binding to specific analytes. Another avenue is to use this compound as a structural template for the synthesis of porous nanomaterials, similar to how Prussian blue and its analogs are used to create porous derivatives for applications in catalysis and energy storage. rsc.orgrsc.org

Advanced Spectroscopy: While standard spectroscopic techniques like UV-Vis and FTIR are used to characterize this compound, advanced methods can provide much deeper mechanistic insights. Future studies should leverage techniques such as:

Time-Resolved Spectroscopy: To study the excited-state dynamics of this compound, which is crucial for understanding its photophysical properties and potential applications in photocatalysis or as a photosensitizer.

Surface-Enhanced Raman Spectroscopy (SERS): To dramatically enhance the Raman signal of this compound, enabling trace-level detection and providing detailed vibrational information about its interaction with surfaces or biomolecules. researchgate.net

Two-Dimensional NMR Spectroscopy: To elucidate the three-dimensional structure of this compound-biomolecule complexes in solution, identifying specific points of interaction.

By embracing an interdisciplinary approach, the scientific community can redefine the utility of this compound, moving it beyond its classical applications and into the realm of advanced functional materials and biomedical technologies. nih.gov

Q & A

Basic: How can Resorcine Blue be structurally characterized to ensure its chemical identity in experimental settings?

Answer: this compound (C₁₂H₆Br₄N₂O₃) requires rigorous spectroscopic validation, including UV-Vis, FTIR, and NMR, to confirm its brominated phenoxazin-3-one backbone and ammonium salt configuration . Cross-referencing spectral data with primary literature (e.g., CAS 1787-53-7) ensures consistency. For reproducibility, document solvent systems and instrument calibration parameters to minimize batch-to-batch variability .

Basic: What are the critical parameters for synthesizing high-purity this compound in laboratory conditions?

Answer: Key parameters include reaction stoichiometry (e.g., bromination efficiency of resorcinol derivatives), pH control during ammoniation, and purification via recrystallization or column chromatography . Monitor reaction progress using thin-layer chromatography (TLC) and validate purity via HPLC with a photodiode array detector .

Advanced: How should researchers address contradictions in this compound’s biocompatibility data across studies?

Answer: Contradictions, such as ’s findings of necrosis in rabbit models versus potential biomedical applications, require systematic analysis:

- Comparative Design: Replicate studies using identical species, defect sizes, and follow-up periods to isolate variables (e.g., adhesive vs. metallic fixation) .

- Histological Controls: Include sham-operated groups to distinguish surgical trauma from chemical toxicity .

- Statistical Reconciliation: Apply meta-analysis tools to evaluate heterogeneity in outcomes (e.g., necrosis rates) across studies .

Advanced: What experimental design considerations are critical for comparative studies of this compound with other biological dyes?

Answer:

- Endpoint Selection: Prioritize quantitative metrics (e.g., optical density for staining intensity, cell viability assays) over qualitative observations .

- Blinding: Use double-blinded protocols for histological scoring to reduce bias .

- Dose-Response Analysis: Test this compound across a concentration gradient to identify thresholds for cytotoxicity or efficacy .

Advanced: How can researchers optimize this compound’s detection limits in spectroscopic or chromatographic assays?

Answer:

- Preconcentration Techniques: Use solid-phase extraction (SPE) or derivatization to enhance signal-to-noise ratios in trace analysis .

- Validation: Perform spike-and-recovery experiments in biological matrices (e.g., serum, tissue homogenates) to assess interference .

- Instrument Calibration: Standardize against certified reference materials (CRMs) with documented purity ≥98% .

Advanced: What methodologies resolve discrepancies between this compound’s in vitro and in vivo performance?

Answer:

- Mechanistic Studies: Use molecular docking or fluorescence quenching assays to evaluate dye-tissue interactions in controlled environments .

- Pharmacokinetic Modeling: Track this compound’s clearance rates and metabolite profiles in animal models to correlate in vitro stability with in vivo persistence .

Basic: What ethical and practical guidelines apply to using this compound in animal research?

Answer:

- IACUC Compliance: Adhere to protocols minimizing animal suffering, including analgesia and humane endpoints .

- Sample Size Justification: Use power analysis to balance statistical rigor with ethical constraints .

Advanced: How can researchers ensure reproducibility in this compound-based staining protocols?

Answer:

- Protocol Standardization: Publish step-by-step workflows, including buffer formulations, incubation times, and wash cycles .

- Interlaboratory Validation: Collaborate with independent labs to verify staining consistency across equipment and operators .

Basic: What are the limitations of this compound in long-term biomedical studies?

Answer: highlights chronic toxicity risks (e.g., 80% free body formation in rabbits), suggesting limited utility in permanent implants. Short-term applications may require adjunct therapies (e.g., anti-inflammatory agents) to mitigate adverse effects .

Advanced: How can machine learning enhance this compound’s application in high-throughput screening?

Answer:

- Data Integration: Train algorithms on spectral libraries to automate this compound quantification in multiplex assays .